Tert-butyl2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a chemical compound belonging to the benzoxazolone series. It has the molecular formula C13H16N2O4 and a molecular weight of 264.3 g/mol. This compound is known for its unique structure, which includes a benzoxazolone core with an amino group and a tert-butyl ester moiety.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-phenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction involves the formation of the benzoxazolone ring through a cyclization reaction
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can be compared with other similar compounds:
Similar Compounds: Compounds such as tert-butyl bromoacetate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate share structural similarities
Uniqueness: The presence of the benzoxazolone core and the specific arrangement of functional groups make it unique.
Eigenschaften
Molekularformel |
C13H16N2O4 |
---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
tert-butyl 2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-11(16)7-15-9-5-4-8(14)6-10(9)18-12(15)17/h4-6H,7,14H2,1-3H3 |
InChI-Schlüssel |
WFUGEWMSDKSKSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)N)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.